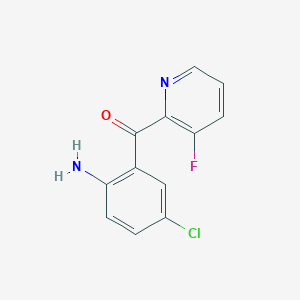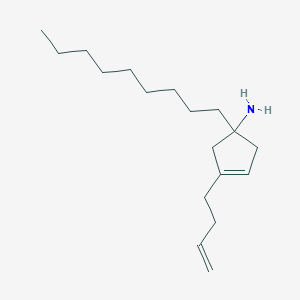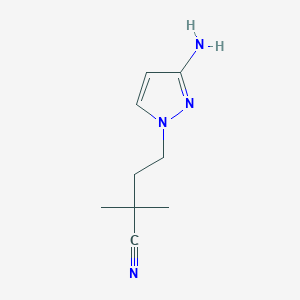
(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring substituted with a methyl ester group and a 4-bromophenyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-1-(4-bromophenyl)ethanol and ®-pyrrolidine-2-carboxylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the 4-bromophenyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Employed in catalytic reactions to induce chirality in target molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the synthesis of materials with specific properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The bromophenyl group may enhance its binding through hydrophobic interactions, while the pyrrolidine ring can participate in hydrogen bonding or electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.
®-Methyl 1-((S)-1-(4-chlorophenyl)ethyl)pyrrolidine-2-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness
Bromine Substitution: The presence of the bromine atom in ®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate can significantly influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H18BrNO2 |
|---|---|
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
methyl (2R)-1-[(1S)-1-(4-bromophenyl)ethyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(11-5-7-12(15)8-6-11)16-9-3-4-13(16)14(17)18-2/h5-8,10,13H,3-4,9H2,1-2H3/t10-,13+/m0/s1 |
Clave InChI |
ZEQMFZXXZHUMAH-GXFFZTMASA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)Br)N2CCC[C@@H]2C(=O)OC |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)N2CCCC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)

![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)

![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)
![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)



